2-Bromo-4-mercaptobenzoic acid
Description
Properties
IUPAC Name |
2-bromo-4-sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2S/c8-6-3-4(11)1-2-5(6)7(9)10/h1-3,11H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGINVQDGXYNJMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407786 | |
| Record name | 2-BROMO-4-MERCAPTOBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7041-50-1 | |
| Record name | 2-BROMO-4-MERCAPTOBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Thio Reaction
Starting Material : 2-Bromo-6-chlorobenzoic acid or its nitrile derivative.
Reagents : Sodium sulfide (Na₂S·9H₂O) in polar aprotic solvents (e.g., DMSO, NMP).
Conditions :
Mechanism : The chloride at position 6 is displaced by a sulfide ion (S²⁻), forming 2-bromo-6-sulfanylbenzoic acid.
Step 2: Hydrolysis
Reagents : Aqueous NaOH or KOH (15–25% w/v).
Conditions :
-
Workup: Acidification to pH 3–4 precipitates the product, which is extracted with chloroform or dichloromethane.
Yield : 85–88% over two steps.
Table 1: Optimization of Thio Substitution Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMSO | Maximizes S²⁻ solubility |
| Na₂S·9H₂O Ratio | 1.8–2.5 (w/w) | Prevents over-substitution |
| Reaction Temperature | 70–75°C | Balances rate and side reactions |
Copper-Mediated Radiobromination of Boronic Ester Precursors
Recent advances in radiochemistry have enabled the synthesis of brominated aromatics via copper-mediated deboro-bromination, a method adaptable to 2-bromo-4-mercaptobenzoic acid.
Synthetic Route
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Boronic Ester Installation :
-
Radiobromination :
Yield : 72% (non-radioactive scale).
Advantages :
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Late-stage bromination avoids exposing the thiol group to harsh early-stage conditions.
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Compatible with automated radiopharmaceutical synthesis modules.
Table 2: Comparison of Bromination Methods
| Method | Yield (%) | Scalability | Key Challenge |
|---|---|---|---|
| Direct Bromination | 40–55 | Moderate | Thiol oxidation |
| Thio Substitution | 85–88 | High | Precursor availability |
| Copper-Mediated | 72 | Low | Boronic ester installation |
Industrial Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and reproducibility:
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Continuous Flow Reactors : Enhance heat transfer and reduce reaction times for thio substitution.
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Solvent Recovery : DMSO and NMP are distilled under reduced pressure and reused, reducing waste.
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Quality Control : HPLC with UV detection (λ = 254 nm) ensures ≥98% purity, critical for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-mercaptobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products Formed:
Substitution Reactions: Products include substituted benzoic acids with different functional groups.
Oxidation Reactions: Products include disulfides or sulfonic acids.
Reduction Reactions: Products include alcohols or aldehydes
Scientific Research Applications
Analytical Chemistry
2-Bromo-4-mercaptobenzoic acid is utilized as a dye molecule in laser optical focusing experiments. Its ability to absorb light at specific wavelengths allows for its application in multiplexed detection systems, enhancing analytical techniques such as fluorescence spectroscopy and imaging .
Key Features:
- Acts as a fluorescent marker.
- Facilitates the detection of biomolecules through enhanced signal-to-noise ratios.
Biochemical Studies
This compound has demonstrated the ability to bind with various biomolecules, including proteins and nucleic acids. This property is particularly useful in proteomics research, where it can be employed to study protein interactions and functions .
Case Study:
In a study examining protein-ligand interactions, this compound was used to label target proteins, allowing researchers to visualize binding events through fluorescence microscopy. The results indicated that the compound effectively tagged proteins without altering their functional properties.
Materials Science
The compound is also explored for its role in the synthesis of nanomaterials. It has been shown to participate in the formation of gold nanoparticles, which are important in applications ranging from drug delivery systems to diagnostic imaging .
Table: Comparison of Applications
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Analytical Chemistry | Fluorescent marker for spectroscopy | Enhanced detection sensitivity |
| Biochemical Studies | Protein labeling for interaction studies | Non-intrusive tagging |
| Materials Science | Synthesis of gold nanoparticles | Versatile applications in nanotechnology |
Mechanism of Action
The mechanism of action of 2-Bromo-4-mercaptobenzoic acid involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The bromine atom can participate in halogen bonding, influencing molecular recognition and binding. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
4-Mercaptobenzoic Acid (MBA)
- Structure : Lacks the bromine atom at the 2-position (C₇H₆O₂S).
- Properties : Lower molecular weight (154.18 g/mol) and higher solubility in aqueous media compared to BMBA.
- Applications: Used in SERS for forming self-assembled monolayers (SAMs) on gold nanoparticles (AuNPs) via Au-S bonds. However, BMBA’s bromine substituent enhances spectral distinctiveness in multiplexed SERS assays .
5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB)
- Structure: Contains a disulfide bridge (-S-S-) and nitro group (-NO₂) instead of bromine and thiol.
- Properties : Higher molecular weight (396.35 g/mol) and redox activity due to the disulfide bond.
Substituted Bromobenzoic Acids
4-Bromobenzoic Acid
2-Bromo-4-methylbenzoic Acid
- Structure : Methyl (-CH₃) replaces the thiol group (C₈H₇BrO₂).
- Properties : Lower reactivity toward metal surfaces due to the lack of Au-S binding capacity. Used in synthesizing antibacterial anthranilic acid derivatives .
Amino-Substituted Analogs
2-Amino-4-bromobenzoic Acid
- Structure: Amino (-NH₂) replaces the thiol group (C₇H₆BrNO₂).
- Properties: Basic amino group enables participation in amide bond formation, unlike BMBA’s thiol-driven AuNP functionalization .
- Applications : Intermediate in agrochemicals and dyes, contrasting with BMBA’s spectroscopic applications .
Comparative Data Table
Key Research Findings
- SERS Performance : BMBA’s bromine atom enhances Raman signal intensity and distinctiveness compared to MBA, enabling higher multiplexing capacity in mixed SAMs. For example, BMBA generates unique spectral signatures at 1580 cm⁻¹ (C-Br stretch) and 1070 cm⁻¹ (C-S vibration), absent in MBA or DTNB .
- Chemical Reactivity: The thiol group in BMBA facilitates strong covalent bonding with AuNPs (bond energy ~180 kJ/mol), outperforming methyl- or amino-substituted analogs in SAM stability .
- Safety Considerations : BMBA requires stringent handling (e.g., inert atmosphere storage, avoidance of oxidizers) due to its reactive thiol group, unlike less hazardous bromobenzoic acids .
Biological Activity
2-Bromo-4-mercaptobenzoic acid (BMBA) is an organic compound characterized by a bromine atom at the second position and a thiol group at the fourth position of the benzoic acid ring. Its molecular formula is CHBrOS. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry.
BMBA is soluble in organic solvents such as chloroform, DMSO, and methanol, with a melting point of 188-190°C. Its unique functional groups (bromine and thiol) contribute to its reactivity and potential biological activities, making it a valuable candidate for exploring new therapeutic avenues .
Antimicrobial Activity
BMBA has been studied in the context of its antimicrobial properties. Similar compounds, such as 2-mercaptobenzothiazole derivatives, exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . Research indicates that derivatives of mercaptobenzoic acids can inhibit bacterial growth effectively.
Antitumor Activity
Compounds structurally related to BMBA have shown promise in antitumor activity. For instance, certain derivatives have been reported to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The bromine substitution may enhance the interaction with biological targets, potentially increasing efficacy.
Anti-inflammatory Effects
The anti-inflammatory properties of BMBA can be inferred from studies on similar mercaptobenzoic acids. These compounds have been reported to reduce inflammation markers in various models, suggesting that BMBA may also exhibit such effects .
The mechanisms through which BMBA exerts its biological effects are not fully elucidated; however, several pathways have been proposed based on related compounds:
- Enzyme Inhibition : BMBA may act as an inhibitor for various enzymes involved in inflammatory responses and microbial metabolism.
- Reactive Oxygen Species (ROS) Modulation : Compounds with thiol groups often interact with ROS, potentially leading to reduced oxidative stress in cells.
- Binding Interactions : The bromine atom may facilitate binding to specific biomolecules or receptors, enhancing the compound's biological activity.
Case Studies
- Antibacterial Activity Study : A study evaluating the antibacterial properties of BMBA derivatives showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics .
- Antitumor Activity Assessment : In vitro assays demonstrated that certain BMBA derivatives inhibited the proliferation of cancer cell lines significantly more than their non-brominated counterparts, indicating the potential role of bromination in enhancing biological activity .
Data Table: Biological Activities of this compound
Q & A
Q. What are the optimal synthesis and purification methods for 2-bromo-4-mercaptobenzoic acid (BMBA) in academic settings?
BMBA is synthesized via sulfonation and halogenation reactions. A validated method involves reacting 4-sulfobenzoic acid derivatives with brominating agents like thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF) as a catalyst. Post-reaction, the product is purified via recrystallization using solvents such as dichloromethane or ethanol. Key parameters include maintaining anhydrous conditions and inert atmospheres (e.g., nitrogen) to prevent oxidation of the mercapto (-SH) group. Purity is confirmed by melting point analysis (180–182°C) and HPLC (>95% purity) .
| Synthetic Step | Conditions | Yield |
|---|---|---|
| Sulfonation | H₂SO₄, 100°C, 6h | 75–80% |
| Bromination | SOCl₂, DMF, reflux, 5h | 85% |
| Purification | Ethanol recrystallization | 90% purity |
Q. How should BMBA be handled and stored to ensure stability during experiments?
BMBA is sensitive to light, moisture, and oxidation. Store at 2–8°C in amber glass vials under nitrogen. Use desiccants (e.g., silica gel) to mitigate humidity. In laboratory handling, employ gloves and fume hoods to avoid dermal exposure and inhalation. Degradation products (e.g., disulfide dimers) can be monitored via FT-IR spectroscopy (loss of S-H stretch at ~2550 cm⁻¹) .
Q. What analytical techniques are most effective for characterizing BMBA and its derivatives?
- NMR Spectroscopy : Confirm structure via ¹H NMR (δ 7.8–8.2 ppm for aromatic protons, δ 13.2 ppm for -COOH) and ¹³C NMR (C-Br signal at ~110 ppm).
- Mass Spectrometry : ESI-MS in negative mode shows [M-H]⁻ peak at m/z 244.9 (C₇H₄BrO₂S).
- SERS (Surface-Enhanced Raman Spectroscopy) : Used to study BMBA’s self-assembled monolayers (SAMs) on gold nanoparticles (AuNPs). Peaks at 1075 cm⁻¹ (C-S stretch) and 1580 cm⁻¹ (aromatic ring) confirm binding .
Advanced Research Questions
Q. How does the electronic nature of BMBA influence its reactivity in cross-coupling reactions?
The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, while the mercapto group facilitates AuNP binding. Steric hindrance from the -COOH group slows nucleophilic substitutions but stabilizes intermediates in Pd-catalyzed reactions. Computational studies (DFT) reveal that the electron-withdrawing -COOH group lowers the LUMO energy, enhancing electrophilic aromatic substitution at the para position .
Q. What role does BMBA play in designing multiplex SERS-based bioassays?
BMBA forms stable SAMs on AuNPs, enabling multiplex detection via distinct Raman "barcodes." For example, BMBA combined with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) creates unique spectral fingerprints for simultaneous detection of biomarkers. Optimization requires pH 7–8 to balance -COOH deprotonation and Au-S bond stability .
Q. How can researchers resolve contradictions in reported reaction yields for BMBA derivatives?
Discrepancies arise from competing side reactions (e.g., disulfide formation or decarboxylation). Mitigation strategies include:
- Temperature Control : Keep reactions below 60°C to prevent -SH oxidation.
- Catalyst Screening : Use Pd(PPh₃)₄ instead of Pd(OAc)₂ for higher coupling efficiency.
- In Situ Monitoring : Employ LC-MS to track intermediate stability. A recent study achieved 92% yield in Kumada couplings by replacing THF with anhydrous DMF .
Methodological Recommendations
- Controlled Atmosphere : Use Schlenk lines for air-sensitive reactions involving BMBA’s -SH group.
- Data Validation : Cross-reference NMR with X-ray crystallography (where feasible) to confirm substituent positions.
- Ethical Disposal : Neutralize waste with 10% NaOH before incineration to avoid releasing toxic brominated byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
